![molecular formula C17H16N4O5S B320909 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE](/img/structure/B320909.png)
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is a complex organic compound with a molecular formula of C17H16N4O5S. This compound is characterized by the presence of nitro, hydrazino, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Acetylation: The addition of an acetyl group to the phenoxy moiety.
Hydrazination: The reaction of the acetylated compound with hydrazine to form the hydrazino derivative.
Coupling: The final coupling of the thioylated hydrazino derivative with the nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazino and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino or benzamide derivatives.
Scientific Research Applications
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydrazino and benzamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-[(2-hydroxyacetyl)hydrazino]carbothioyl)benzamide
- 3-nitro-N-[(2-phenoxyacetyl)hydrazino]carbothioyl)benzamide
- 3-nitro-N-[(2-methylphenoxy)acetyl]hydrazino]carbothioyl)benzamide
Uniqueness
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other applications.
Properties
Molecular Formula |
C17H16N4O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[[[2-(4-methylphenoxy)acetyl]amino]carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16N4O5S/c1-11-5-7-14(8-6-11)26-10-15(22)19-20-17(27)18-16(23)12-3-2-4-13(9-12)21(24)25/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,23,27) |
InChI Key |
UHMAGKOLJOLKSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B320827.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)
![N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B320833.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)
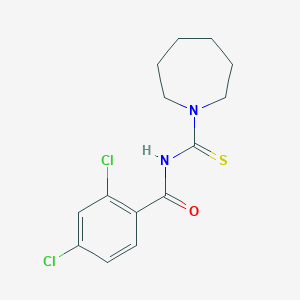
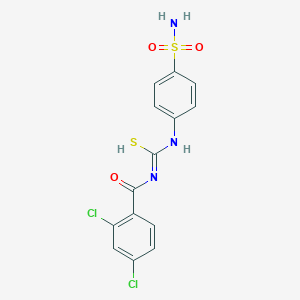
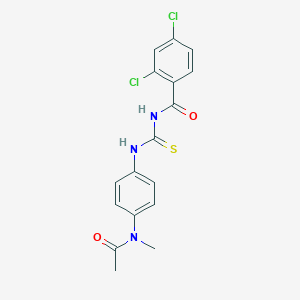
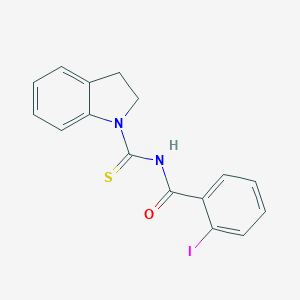
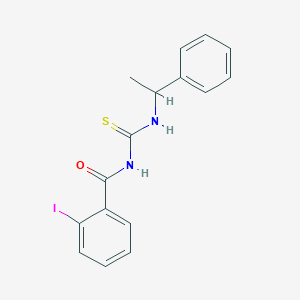
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2,4-dichlorobenzamide](/img/structure/B320848.png)
![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B320849.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![2-nitro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320852.png)
